2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
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Overview
Description
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the addition of the ethanone moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-{3-[(methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- 2-Amino-1-{3-[(ethyl-amino)-methyl]-piperidin-1-yl}-ethanone
Uniqueness
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is unique due to the presence of the cyclopropyl-methyl-amino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Biological Activity
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound notable for its unique structural features, including a piperidine ring and an amino group. The compound's molecular formula is C_{12}H_{22}N_{2}O, with a molecular weight of approximately 225.33 g/mol. This article explores its biological activity, potential therapeutic applications, and ongoing research findings.
Structural Characteristics
The structural integrity of this compound allows it to engage in various biological interactions. Its design facilitates binding with biological macromolecules, influencing enzyme activities and receptor interactions. The compound's piperidine structure combined with the cyclopropylmethyl group contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially impacting mood and cognitive functions.
- Antidepressant Properties : Similar compounds have shown potential antidepressant effects by modulating serotonin and norepinephrine levels.
- Antioxidant Activity : The compound may possess antioxidant properties, beneficial in preventing oxidative stress-related diseases.
Studies have suggested that this compound may influence key signaling pathways such as Wnt and MAPK, which are crucial in cellular processes like apoptosis and proliferation. Understanding these mechanisms is essential for optimizing its efficacy in clinical applications.
1. Neuropharmacological Studies
In a study examining the effects of similar piperidine derivatives, researchers found that these compounds could significantly alter neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders.
2. Antioxidant Activity Assessment
A series of in vitro tests demonstrated the antioxidant capacity of this compound, with results indicating a reduction in oxidative stress markers in treated cells compared to controls.
Data Tables
Ongoing Research
Research is ongoing to elucidate the full spectrum of biological activities associated with this compound. Current investigations focus on:
- Binding Affinity Studies : Evaluating how the compound binds to various receptors to understand its therapeutic potential better.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.
Properties
IUPAC Name |
2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSFSVFUHAGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.